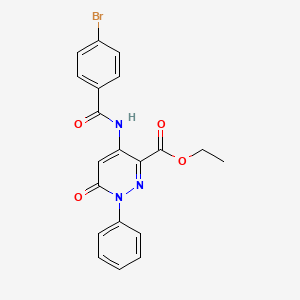
5-Formylpyrazine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Formylpyrazine-2-carboxylic acid: is a heterocyclic organic compound with the molecular formula C6H4N2O3. It is characterized by a pyrazine ring substituted with a formyl group at the 5-position and a carboxylic acid group at the 2-position.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Formylpyrazine-2-carboxylic acid typically involves the oxidation of 2,5-dimethylpyrazine. One common method includes using acetic acid as a solvent, with cobalt acetate and manganese acetate as catalysts, and potassium bromide as a cocatalyst. The reaction is carried out at temperatures between 90-110°C .
Industrial Production Methods: For industrial production, the process can be scaled up using a fixed bed reactor. In this method, 2,5-dimethylpyrazine is oxidized in the presence of a catalyst composed of gamma-Al2O3 and metallic oxides such as Mn, V, Ti, and Sr. The reaction is conducted at temperatures ranging from 150-350°C under normal pressure air .
化学反応の分析
Types of Reactions: 5-Formylpyrazine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The hydrogen atoms on the pyrazine ring can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under appropriate conditions.
Major Products Formed:
Oxidation: 5-Carboxypyrazine-2-carboxylic acid.
Reduction: 5-Hydroxymethylpyrazine-2-carboxylic acid.
Substitution: Various substituted pyrazine derivatives depending on the substituent introduced.
科学的研究の応用
Chemistry: 5-Formylpyrazine-2-carboxylic acid is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex pyrazine derivatives, which are valuable in various chemical reactions and processes .
Biology: In biological research, this compound is studied for its potential antimicrobial and antifungal properties. It has shown activity against certain bacterial and fungal strains, making it a candidate for developing new antimicrobial agents .
Medicine: The compound is investigated for its potential therapeutic applications. Its derivatives are explored for their anti-inflammatory, anticancer, and antiviral activities. The presence of both formyl and carboxylic acid groups allows for diverse chemical modifications, enhancing its pharmacological properties .
Industry: In the industrial sector, this compound is used in the production of agrochemicals and as an intermediate in the synthesis of various functional materials. Its stability and reactivity make it suitable for large-scale industrial applications .
作用機序
The mechanism of action of 5-Formylpyrazine-2-carboxylic acid involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit key enzymes in bacterial and fungal cells. The formyl group can form covalent bonds with nucleophilic sites on enzymes, disrupting their function and leading to cell death .
In medicinal chemistry, the compound’s derivatives are designed to target specific pathways involved in inflammation, cancer, and viral infections. These derivatives can modulate the activity of enzymes, receptors, and other proteins, thereby exerting their therapeutic effects .
類似化合物との比較
- 5-Methylpyrazine-2-carboxylic acid
- 5-Hydroxymethylpyrazine-2-carboxylic acid
- 5-Carboxypyrazine-2-carboxylic acid
Comparison: 5-Formylpyrazine-2-carboxylic acid is unique due to the presence of both a formyl and a carboxylic acid group on the pyrazine ring. This dual functionality allows for a wider range of chemical reactions and modifications compared to its analogs. For example, 5-Methylpyrazine-2-carboxylic acid lacks the formyl group, limiting its reactivity in certain synthetic applications .
特性
IUPAC Name |
5-formylpyrazine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O3/c9-3-4-1-8-5(2-7-4)6(10)11/h1-3H,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLILHGKEFWCUNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC(=N1)C(=O)O)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5'-Methyl-1'-phenethylspiro[[1,3]dioxane-2,3'-indolin]-2'-one](/img/structure/B2433611.png)
![2-{[5-(4-methoxyphenyl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide](/img/structure/B2433612.png)

![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-cyanobenzamide](/img/structure/B2433616.png)
![7-Chloro-1-(pyridin-3-yl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2433617.png)



![2-[1-(2-Chloroacetyl)-4-hydroxypiperidin-4-yl]-2,2-difluoro-N-methylacetamide](/img/structure/B2433626.png)


![1-[2-(3,4-Dimethoxyphenyl)-5-methylpyrazolo[1,5-A]pyrimidin-7-YL]piperidine](/img/structure/B2433631.png)

![methyl (2Z)-3-[(3,4-dimethoxyphenyl)amino]-2-[(4-ethoxyphenyl)sulfonyl]acrylate](/img/structure/B2433633.png)
